

In-Depth Technical Guide on Epoxyparvinolide (CAS Number: 102227-61-2)

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Compound of Interest		
Compound Name:	Epoxyparvinolide	
Cat. No.:	B1180284	Get Quote

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Abstract

Epoxyparvinolide, a sesquiterpenoid natural product isolated from Pogostemon parviflorus, represents a molecule of significant interest for its potential biological activities. This technical guide provides a comprehensive overview of the available information on **Epoxyparvinolide**, with a focus on its chemical properties, and posited biological activities based on related compounds. While specific experimental data for **Epoxyparvinolide** is limited in publicly accessible literature, this document compiles relevant information on analogous compounds to infer its potential cytotoxic and anti-inflammatory properties, including its likely mechanism of action involving the NF-κB signaling pathway. This guide also presents hypothesized experimental protocols and data tables to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

Epoxyparvinolide (CAS: 102227-61-2) is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities.[1] It is a natural product found in plants of the Pogostemon genus, which are recognized for producing a variety of bioactive secondary metabolites.[2] The chemical structure of **Epoxyparvinolide**, characterized by an epoxide ring and a lactone functional group, suggests its potential for engaging in specific biological interactions, making it a candidate for investigation in drug discovery programs. The presence of the epoxide moiety indicates that it may participate in ring-opening reactions, a



characteristic that can be exploited in synthetic chemistry and may contribute to its biological reactivity.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Epoxyparvinolide** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Epoxyparvinolide**

Property	Value	Reference
CAS Number	102227-61-2	[2]
Molecular Formula	C15H22O3	[3]
Molecular Weight	250.33 g/mol	[3]
Compound Type	Sesquiterpenoid	[4]
Natural Source	Pogostemon species (Lamiaceae family)	[2]

Potential Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of **Epoxyparvinolide** is not extensively documented, the activities of structurally related sesquiterpenoid lactones and other epoxy-containing natural products provide strong indications of its potential pharmacological effects.

Postulated Cytotoxic Activity

Sesquiterpenoids isolated from Pogostemon species have demonstrated cytotoxic activities against various cancer cell lines.[2] For instance, other sesquiterpenoids have shown inhibitory activities against HepG-2, SF-268, MCF-7, and NCI-H460 tumor cell lines with IC50 values in the micromolar range.[2] Based on these findings, it is plausible that **Epoxyparvinolide** exhibits cytotoxic effects. A proposed experimental approach to evaluate this is detailed below.



Postulated Anti-inflammatory Activity and Mechanism of Action

Many sesquiterpenoid lactones are known to possess anti-inflammatory properties, often mediated through the inhibition of the nuclear factor-kappa B (NF- κ B) signaling pathway.[2] The NF- κ B pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The α , β -unsaturated carbonyl group present in the lactone ring of many sesquiterpenoids is a key structural feature for this activity, acting as a Michael acceptor to alkylate and inactivate key proteins in the NF- κ B pathway, such as the I κ B kinase (IKK) complex. This prevents the degradation of the inhibitory I κ B α protein and subsequent translocation of the active NF- κ B dimer to the nucleus.

Given its structural class, it is hypothesized that **Epoxyparvinolide** may also exert antiinflammatory effects by modulating the NF-kB pathway.

Experimental Protocols

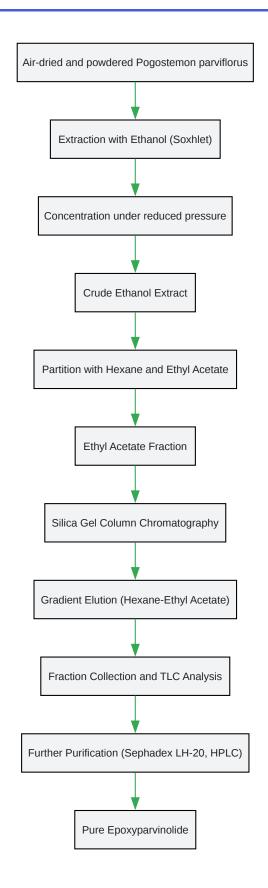
The following are detailed, albeit hypothetical, methodologies for key experiments to characterize the biological activity of **Epoxyparvinolide**. These protocols are based on standard methods used for similar natural products.

Isolation of Epoxyparvinolide from Pogostemon parviflorus

A general procedure for the isolation of sesquiterpenoids from plant material is outlined below. This can serve as a starting point for the specific isolation of **Epoxyparvinolide**.

Diagram 1: General Workflow for Isolation of Sesquiterpenoids





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Caption: General workflow for the isolation of **Epoxyparvinolide**.



Methodology:

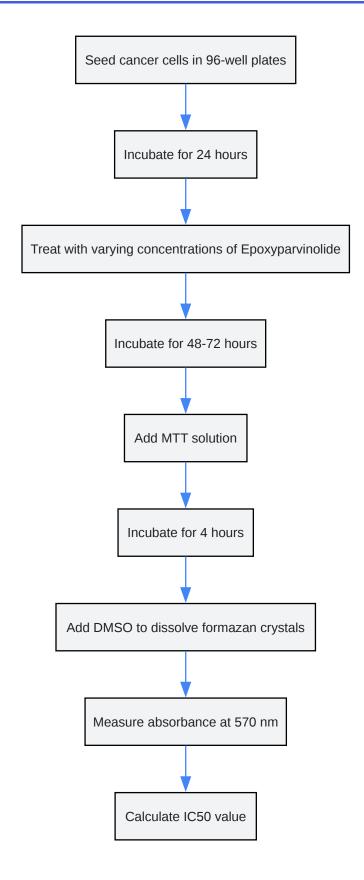
- Extraction: Air-dried and powdered aerial parts of Pogostemon parviflorus are extracted with 95% ethanol using a Soxhlet apparatus for 48 hours.
- Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and sequentially partitioned with nhexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the sesquiterpenoids, is collected.
- Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
- Purification: Fractions containing compounds with similar TLC profiles are pooled and further purified by Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure **Epoxyparvinolide**.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Diagram 2: Workflow for MTT Cytotoxicity Assay





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Caption: Workflow for determining cytotoxicity using the MTT assay.



Methodology:

- Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
- Treatment: The cells are then treated with various concentrations of Epoxyparvinolide (e.g., 0.1, 1, 10, 50, 100 μM) and incubated for another 48-72 hours.
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the doseresponse curve.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for **Epoxyparvinolide** based on typical values for related sesquiterpenoids. These tables are intended to serve as a template for organizing experimental results.

Table 2: Hypothetical ¹H and ¹³C NMR Spectral Data for **Epoxyparvinolide** in CDCl₃



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
1	60.5	3.10 (d, J = 4.0)
2	58.2	2.95 (dd, J = 4.0, 2.5)
3	35.1	1.80 (m), 1.65 (m)
4	148.5	
5	45.3	2.50 (m)
6	82.1	4.20 (t, J = 8.5)
7	40.2	2.10 (m)
8	25.4	1.75 (m), 1.60 (m)
9	38.9	1.90 (m), 1.70 (m)
10	42.1	2.20 (m)
11	139.8	
12	120.5	5.50 (s), 6.20 (s)
13	170.2	
14	18.5	1.10 (s)
15	22.3	1.25 (s)

Table 3: Hypothetical Cytotoxicity (IC50) of **Epoxyparvinolide** against Various Cancer Cell Lines

Cell Line	IC ₅₀ (μΜ)
HeLa (Cervical Cancer)	15.5
MCF-7 (Breast Cancer)	22.8
A549 (Lung Cancer)	18.2
HepG2 (Liver Cancer)	25.1

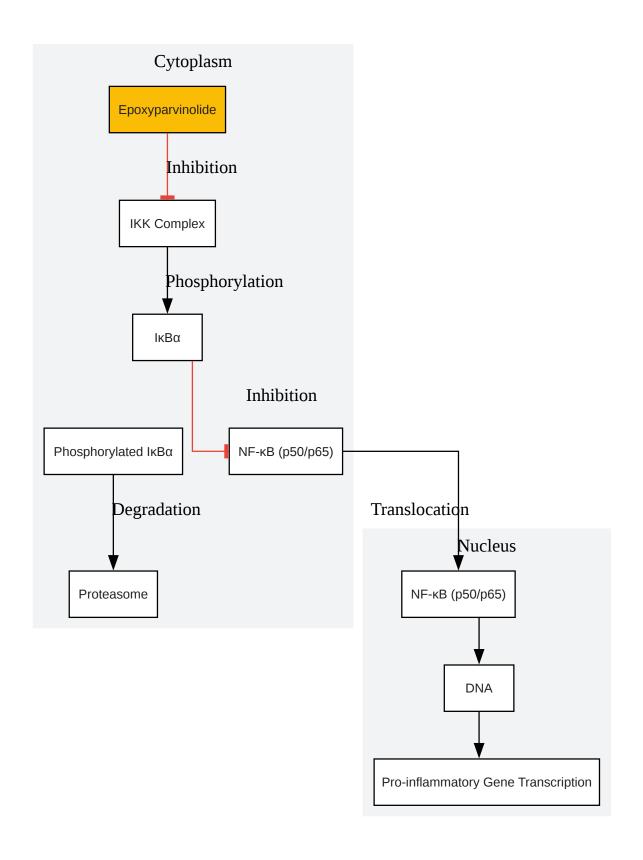


Postulated Signaling Pathway Involvement

Based on the known activities of related sesquiterpenoid lactones, a likely mechanism of action for the anti-inflammatory effects of **Epoxyparvinolide** is the inhibition of the NF-kB signaling pathway.

Diagram 3: Postulated Inhibition of the NF-kB Signaling Pathway by **Epoxyparvinolide**





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Caption: Postulated mechanism of NF-кВ inhibition by **Epoxyparvinolide**.



Conclusion

Epoxyparvinolide is a promising natural product with potential for development as a therapeutic agent, particularly in the areas of oncology and inflammatory diseases. While specific experimental data on this compound is currently scarce, this guide provides a foundational framework for future research by summarizing its known properties and postulating its biological activities and mechanisms of action based on structurally related compounds. The provided hypothetical experimental protocols and data tables offer a practical starting point for researchers aiming to elucidate the pharmacological profile of **Epoxyparvinolide**. Further investigation is warranted to fully characterize its biological effects and therapeutic potential.

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